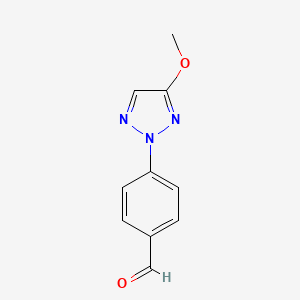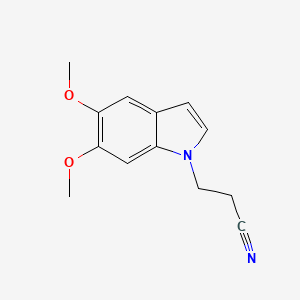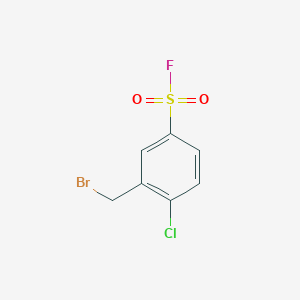
Methyl 2,4,6-tris(diphenylmethoxy)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4,6-tris(benzhydryloxy)pyrimidine-5-carboxylate is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key building blocks in various biological and chemical processes. This particular compound is characterized by its three benzhydryloxy groups attached to the pyrimidine ring, making it a unique and versatile molecule in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,6-tris(benzhydryloxy)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzhydrol with pyrimidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the benzhydryloxy groups. The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,4,6-tris(benzhydryloxy)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzhydryloxy groups to benzhydryl groups.
Substitution: Nucleophilic substitution reactions can replace the benzhydryloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzhydryl derivatives.
Applications De Recherche Scientifique
Methyl 2,4,6-tris(benzhydryloxy)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2,4,6-tris(benzhydryloxy)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzhydryloxy groups can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by affecting the expression of certain genes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triarylpyridines: These compounds share a similar pyrimidine core but differ in the nature of the substituents.
Triazole-Pyrimidine Hybrids: These hybrids have shown promising neuroprotective and anti-inflammatory properties.
Uniqueness
Methyl 2,4,6-tris(benzhydryloxy)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
87847-91-4 |
|---|---|
Formule moléculaire |
C45H36N2O5 |
Poids moléculaire |
684.8 g/mol |
Nom IUPAC |
methyl 2,4,6-tribenzhydryloxypyrimidine-5-carboxylate |
InChI |
InChI=1S/C45H36N2O5/c1-49-44(48)38-42(50-39(32-20-8-2-9-21-32)33-22-10-3-11-23-33)46-45(52-41(36-28-16-6-17-29-36)37-30-18-7-19-31-37)47-43(38)51-40(34-24-12-4-13-25-34)35-26-14-5-15-27-35/h2-31,39-41H,1H3 |
Clé InChI |
IWMOSUNJVFXVCU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=C(N=C1OC(C2=CC=CC=C2)C3=CC=CC=C3)OC(C4=CC=CC=C4)C5=CC=CC=C5)OC(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


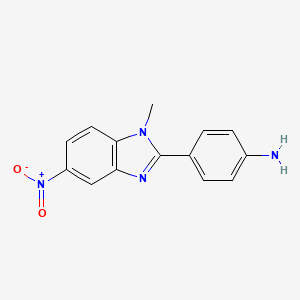
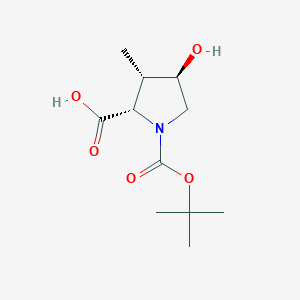

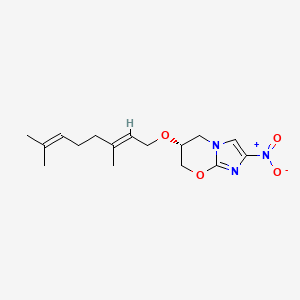

![(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12940298.png)
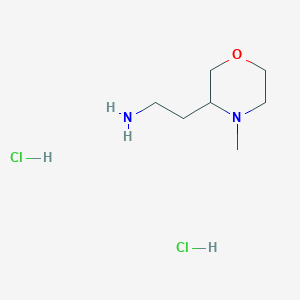

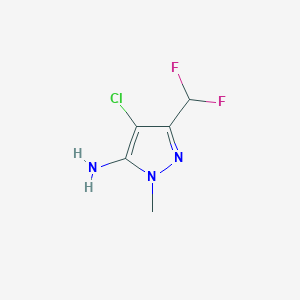
![(2Z)-3-[(1H-Benzimidazol-2-yl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12940321.png)
